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molecular formula C20H20Br2O3 B3059970 1,1'-(Oxybis(4,1-phenylene))bis(2-bromo-2-methylpropan-1-one) CAS No. 157891-77-5

1,1'-(Oxybis(4,1-phenylene))bis(2-bromo-2-methylpropan-1-one)

Cat. No. B3059970
M. Wt: 468.2 g/mol
InChI Key: NLQYLAGTRCDBEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07482392B2

Procedure details

To a solution of 5 g (29.37 mmols) of diphenylether and 15.23 g (64.61 mmols) of alpha-bromoisobutrylbromide (purity 97.5% by weight) in 50 ml of dichloromethane in about 30′ 8.61 g (64.61 mmols) of aluminum trichloride were added, maintaining the temperature between 0° and 5° C. After 1.5 h the reaction mixture was poured in a mixture of 200 ml of water and ice and 4 ml of 37% HCl. The organic phase was separated and washed with brine, dried on sodium sulphate, and filtered, A sample obtained after evaporation of the solvent was analysed.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15.23 g
Type
reactant
Reaction Step One
Quantity
8.61 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:14][C:15]([CH3:20])([CH3:19])[C:16](Br)=[O:17].[Cl-].[Cl-].[Cl-].[Al+3].Cl>ClCCl.O>[Br:14][C:15]([CH3:20])([CH3:19])[C:16]([C:11]1[CH:10]=[CH:9][C:8]([O:7][C:1]2[CH:2]=[CH:3][C:4]([C:16](=[O:17])[C:15]([Br:14])([CH3:20])[CH3:19])=[CH:5][CH:6]=2)=[CH:13][CH:12]=1)=[O:17] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Name
Quantity
15.23 g
Type
reactant
Smiles
BrC(C(=O)Br)(C)C
Name
Quantity
8.61 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between 0° and 5° C
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried on sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
A sample obtained
CUSTOM
Type
CUSTOM
Details
after evaporation of the solvent

Outcomes

Product
Name
Type
Smiles
BrC(C(=O)C1=CC=C(C=C1)OC1=CC=C(C=C1)C(C(C)(C)Br)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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